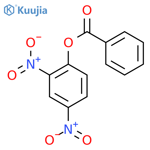

- Enthalpy and entropy relations in reactions of 2,4-dinitrophenyl benzoate with phenols in the presence of potassium carbonate in dimethylformamide, Russian Journal of Organic Chemistry, 2008, 44(11), 1619-1625

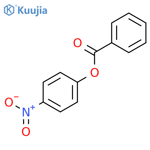

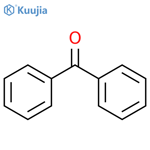

Cas no 93-99-2 (Phenyl benzoate)

Phenyl benzoate Propriedades químicas e físicas

Nomes e Identificadores

-

- Phenyl benzoate

- diphenylcarboxylate

- Benzoic acid phenyl

- Phenyl benzoate,Benzoic acid phenyl ester

- benzenecarboxylic acid phenyl ester

- EINECS 202-293-2

- Benzoic Acid Phenyl Ester

- phenol, benzoate

- Benzoic acid, phenyl ester

- Benzoic acid,phenyl ester

- PHENYLBENZOATE

- MLS002608016

- Phenyl benzoate, 99%

- B8A3WVZ590

- FCJSHPDYVMKCHI-UHFFFAOYSA-N

- DSSTox_RID_82744

- DSSTox_CID_28185

- DSSTox_GSID_48210

- WLN: RVOR

- Phenol, benzoate (7CI)

- bmse010254

- NSC 37086

- Phenoxy phenyl ketone

- Phenyl ester benzoic acid

-

- MDL: MFCD00003072

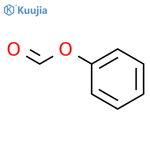

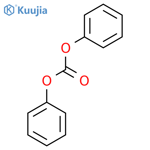

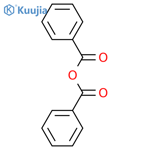

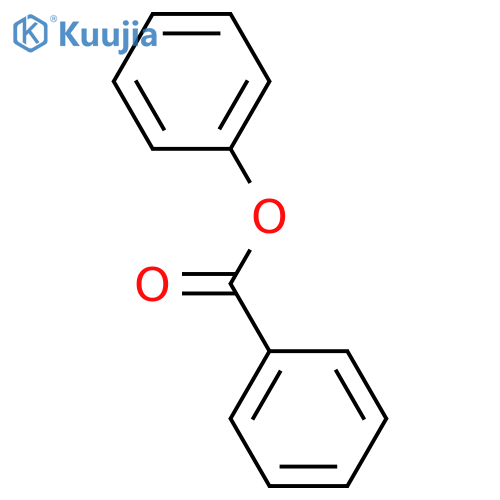

- Inchi: 1S/C13H10O2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H

- Chave InChI: FCJSHPDYVMKCHI-UHFFFAOYSA-N

- SMILES: O=C(C1C=CC=CC=1)OC1C=CC=CC=1

- BRN: 1566346

Propriedades Computadas

- Massa Exacta: 198.06800

- Massa monoisotópica: 198.068079557 g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 15

- Contagem de Ligações Rotativas: 3

- Complexidade: 201

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Carga de Superfície: 0

- Peso Molecular: 198.22

- XLogP3: 3.6

- Superfície polar topológica: 26.3

- Contagem de Tautomeros: nothing

Propriedades Experimentais

- Cor/Forma: Colorless prismatic crystals. It smells of grass leaf oil.

- Densidade: 1.235

- Ponto de Fusão: 68.0 to 72.0 deg-C

- Ponto de ebulição: 298-299 °C(lit.)

- Ponto de Flash: 298-299°C

- Índice de Refracção: 1.5954 (estimate)

- Solubilidade: alcohol: freely soluble (hot)

- Coeficiente de partição da água: Soluble in ethanol, ethyl ether and chloroform. Insoluble in water.

- Estabilidade/Prazo de validade: Stable. Incompatible with strong oxidizing agents, strong acids, strong bases.

- PSA: 26.30000

- LogP: 2.90580

- Merck: 7275

- Pressão de vapor: 0.00 mmHg

- Solubilidade: It is easily soluble in hot ethanol, slightly soluble in cold ethanol and diethyl ether, and insoluble in water.

Phenyl benzoate Informações de segurança

-

Símbolo:

- Pedir:warning

- Palavra de Sinal:Warning

- Declaração de perigo: H302,H315

- Declaração de Advertência: P264-P270-P301+P312+P330-P501

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:3

- Código da categoria de perigo: 22-38

- Instrução de Segurança: S22-S24/25

- RTECS:DH6299500

-

Identificação dos materiais perigosos:

- TSCA:Yes

- Frases de Risco:R22; R38

Phenyl benzoate Dados aduaneiros

- CÓDIGO SH:2916310090

- Dados aduaneiros:

China Customs Code:

2916310090Overview:

2916310090 Other benzoic acids and their salts and esters. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

Regulatory conditions:

A.Customs clearance form for Inbound Goods

B.Customs clearance form for outbound goodsInspection and quarantine category:

R.Sanitary supervision and inspection of imported food

S.Sanitary supervision and inspection of exported food

M.Import commodity inspection

N.Export commodity inspectionSummary:

2916310090 other benzoic acid and its salts and esters.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

Phenyl benzoate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0075-25G |

Phenyl Benzoate |

93-99-2 | >99.0%(GC) | 25g |

¥235.00 | 2024-04-15 | |

| Enamine | EN300-82943-0.25g |

phenyl benzoate |

93-99-2 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-82943-2.5g |

phenyl benzoate |

93-99-2 | 95.0% | 2.5g |

$20.0 | 2025-03-21 | |

| Alichem | A019098871-500g |

Phenyl benzoate |

93-99-2 | 95% | 500g |

$383.16 | 2023-08-31 | |

| TRC | P335060-25000mg |

Phenyl Benzoate |

93-99-2 | 25g |

$69.00 | 2023-05-17 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-250691-5 g |

Phenyl benzoate, |

93-99-2 | 5g |

¥150.00 | 2023-07-10 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0075-500G |

Phenyl Benzoate |

93-99-2 | >99.0%(GC) | 500g |

¥1490.00 | 2024-04-15 | |

| Enamine | EN300-82943-5.0g |

phenyl benzoate |

93-99-2 | 95.0% | 5.0g |

$21.0 | 2025-03-21 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 142719-5G |

Phenyl benzoate |

93-99-2 | 5g |

¥326.86 | 2023-12-10 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047054-25g |

Phenyl benzoate |

93-99-2 | 98% | 25g |

¥74.00 | 2024-04-25 |

Phenyl benzoate Método de produção

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

- A palladium-bisoxazoline supported catalyst for selective synthesis of aryl esters and aryl amides via carbonylative coupling reactions, RSC Advances, 2016, 6(82), 78826-78837

Synthetic Routes 4

- Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate, Organic Letters, 2012, 14(12), 3100-3103

Synthetic Routes 5

Synthetic Routes 6

- O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Conditions, Synthetic Communications, 2012, 42(6), 921-931

Synthetic Routes 7

Synthetic Routes 8

- Metal-assisted reactions. 13. Rapid, selective reductive cleavage of phenolic hydroxyl groups by catalytic transfer methods, Tetrahedron, 1982, 38(24), 3775-81

Synthetic Routes 9

Synthetic Routes 10

1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water

- New method of generating trifluoroperoxyacetic acid for the Baeyer-Villiger oxidation, Bulletin of the Korean Chemical Society, 1996, 17(1), 5-6

Synthetic Routes 11

- Enthalpy-entropy correlations in reactions of 2,4-dinitrophenyl benzoate with phenols in the presence of potassium hydrogen carbonate and with potassium phenoxides in dimethylformamide, Russian Journal of Organic Chemistry, 2011, 47(6), 845-854

Synthetic Routes 12

- Green Conversion of Phenolic Compound to Benzoate Over Polymer-Supported Phase-Transfer Catalysts, Catalysis Letters, 2009, 128(1-2), 235-242

Synthetic Routes 13

1.2 Solvents: Water ; rt

- Hydrogen-bond-assisted transition-metal-free catalytic transformation of amides to esters, Science China: Chemistry, 2021, 64(1), 66-71

Synthetic Routes 14

Synthetic Routes 15

1.2 Reagents: Water

- PALLADACYCLE-CATALYZED CARBONYLATION OF ARYL IODIDES OR BROMIDES WITH ARYL FORMATES, Chinese Journal of Chemistry, 2013, 31(12), 1488-1494

Synthetic Routes 16

- 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism, Organic Letters, 2014, 16(1), 236-239

Synthetic Routes 17

- Efficient method for oxidation of ketones to esters with 4-aminoperoxybenzoic acid supported on silica gel, Synthetic Communications, 2008, 38(12), 2037-2042

Synthetic Routes 18

- Carbonylative Suzuki coupling and alkoxycarbonylation of aryl halides using palladium supported on phosphorus-doped porous organic polymer as an active and robust catalyst, Applied Organometallic Chemistry, 2019, 33(2),

Synthetic Routes 19

- Catalytic process for synthesizing ester compounds and amide compounds, United States, , ,

Phenyl benzoate Raw materials

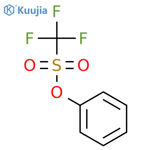

- Phenyl trifluoromethanesulfonate

- Phenol, 2,4-dinitro-,1-benzoate

- Diphenyl carbonate

- Benzophenone

- Phenyl 4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzoate

- 4-Nitrophenyl benzoate

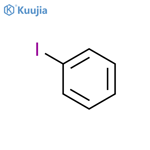

- Iodobenzene

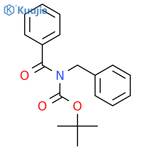

- Carbamic acid, benzoyl(phenylmethyl)-, 1,1-dimethylethyl ester

- Phenyl formate

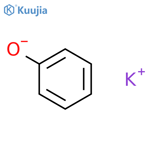

- phenol;potassium salt

- Benzoic anhydride

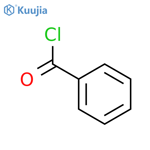

- Benzoyl chloride

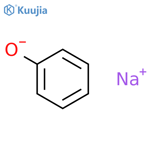

- Sodium phenoxide

Phenyl benzoate Preparation Products

Phenyl benzoate Fornecedores

Phenyl benzoate Literatura Relacionada

-

Yasser Hussein Eissa Mohammed,Shaukath Ara Khanum Med. Chem. Commun. 2018 9 639

-

2. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr

-

Nanthini Rajendran,Kiruthigadevi Kamaraj,Saranya Janakiraman,Mary Saral,Pierre H. Dixneuf,Charles Beromeo Bheeter RSC Adv. 2023 13 14958

-

Dominic Kramer,Heino Finkelmann Soft Matter 2011 7 1861

-

Kripa Keerthi,Kent S. Gates Org. Biomol. Chem. 2007 5 1595

93-99-2 (Phenyl benzoate) Produtos relacionados

- 94-01-9(1,3-Dibenzoyloxybenzene)

- 136-36-7(3-Hydroxyphenyl benzoate)

- 93-44-7(naphthalen-2-yl benzoate)

- 744-45-6(Diphenyl isophthalate)

- 94-30-4(Ethyl 4-methoxybenzoate)

- 120-51-4(Benzyl benzoate)

- 2150-37-0(Methyl 3,5-dimethoxybenzoate)

- 121-98-2(Methyl 4-methoxybenzoate)

- 1486-51-7(4-Benzyloxybenzoic acid)

- 115-86-6(Triphenyl phosphate)